molecular formula C2H3ClN4 B1357847 5-chloro-1-methyl-1H-1,2,3,4-tetrazole CAS No. 67648-50-4

5-chloro-1-methyl-1H-1,2,3,4-tetrazole

Cat. No.: B1357847
CAS No.: 67648-50-4
M. Wt: 118.52 g/mol
InChI Key: DZHZPUBHGIUESP-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-1H-1,2,3,4-tetrazole is a chemical compound with the CAS Number: 67648-50-4 . It has a molecular weight of 118.53 and is a powder in physical form .


Synthesis Analysis

The synthesis of 1H-tetrazole compounds, including this compound, can be achieved through various methods. One such method involves the reaction of amines, triethyl orthoformate, and sodium azide, catalyzed by Yb (OTf) 3 . Another approach involves the treatment of organic nitriles with NaN 3 in the presence of iodine or silica-supported sodium hydrogen sulfate .


Molecular Structure Analysis

The IUPAC name for this compound is 5-chloro-1-methyl-1H-tetraazole . The InChI code is 1S/C2H3ClN4/c1-7-2(3)4-5-6-7/h1H3 .


Chemical Reactions Analysis

The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .


Physical and Chemical Properties Analysis

This compound has a melting point of 35-36 degrees Celsius .

Scientific Research Applications

1. Structural Analysis and Molecular Docking

Al-Hourani et al. (2015) studied the crystal structure of tetrazole derivatives, focusing on their molecular docking within the active site of the cyclooxygenase-2 enzyme. This research highlights the significance of tetrazoles in understanding molecular interactions in biological systems and their potential use in drug design (Al-Hourani et al., 2015).

2. Energetic Material Development

Klapötke and Stierstorfer (2007) explored the nitration of 5-amino-1-methyl-1H-tetrazole, leading to compounds with properties akin to common explosives like TNT and RDX. This emphasizes the role of tetrazoles in the development of high-energy materials (Klapötke & Stierstorfer, 2007).

3. High-density Energetic Derivatives

Joo and Shreeve (2010) investigated energetic tetrazoles, such as cyanotetrazole and aminotetrazole, highlighting their high nitrogen content and potential in creating environmentally benign energetic materials. This study is crucial for advancing the field of high-energy materials (Joo & Shreeve, 2010).

4. Synthesis Advances in Medicinal Chemistry

Mittal and Awasthi (2019) reviewed the synthesis of 5-substituted 1H-tetrazoles, highlighting their role in medicinal chemistry, particularly as bioisosteric replacements for carboxylic acids in clinical drugs (Mittal & Awasthi, 2019).

5. Study of Structural and Energetic Properties

Fischer et al. (2013) conducted a comprehensive study on the structural and energetic properties of 5-(tetrazol-1-yl)-2H-tetrazole, evaluating its potential as an energetic material in various applications (Fischer et al., 2013).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

5-chloro-1-methyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClN4/c1-7-2(3)4-5-6-7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHZPUBHGIUESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60608248
Record name 5-Chloro-1-methyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67648-50-4
Record name 5-Chloro-1-methyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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